

# An In-depth Technical Guide to 2-Methylthio-4-(trifluoromethyl)benzoic Acid

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## Compound of Interest

Compound Name:	2-methylthio-4-(trifluoromethyl)benzoic acid
Cat. No.:	B1310588

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. This document outlines the key molecular characteristics and offers a representative synthetic approach based on available chemical literature.

## Core Molecular and Physical Properties

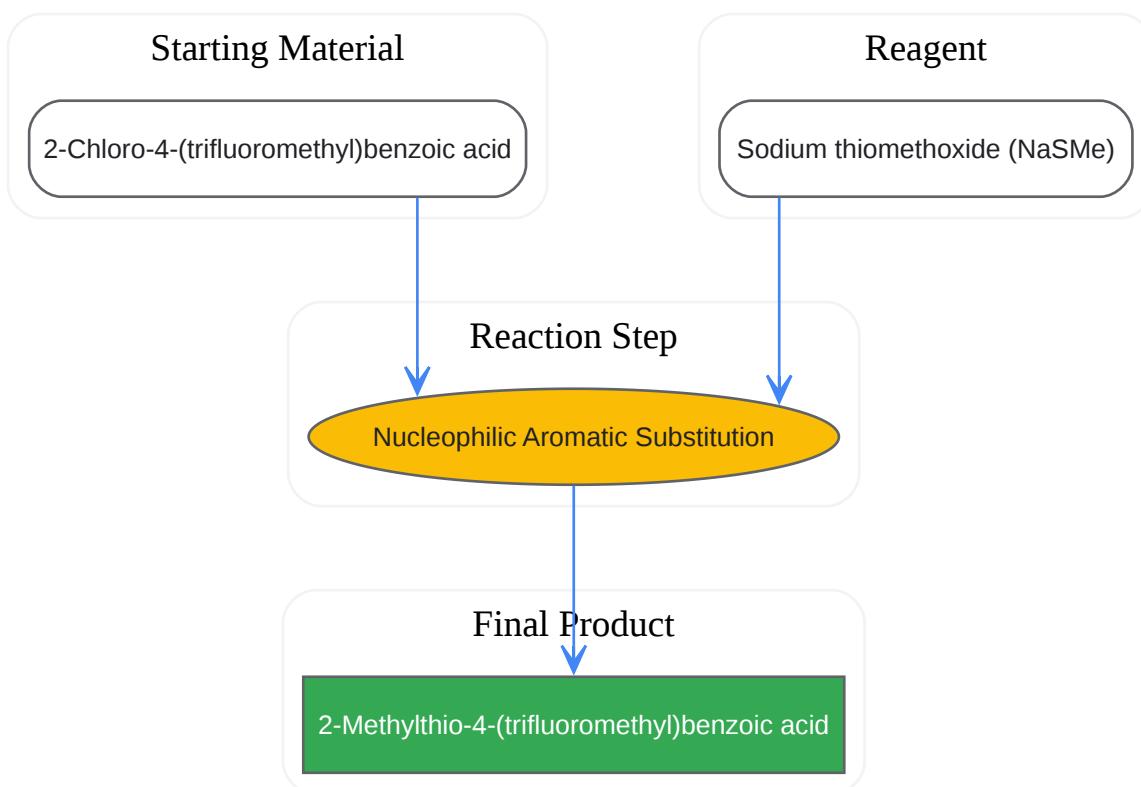
2-Methylthio-4-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative. The presence of both a methylthio (-SCH<sub>3</sub>) and a trifluoromethyl (-CF<sub>3</sub>) group on the aromatic ring significantly influences its chemical reactivity and potential biological activity. The trifluoromethyl group, a strong electron-withdrawing group, enhances the acidity of the carboxylic acid and can impact the molecule's lipophilicity and metabolic stability, properties of interest in medicinal chemistry.

A summary of its key quantitative data is presented in the table below.

Property	Value	Source
Molecular Formula	C9H7F3O2S	<a href="#">[1]</a>
Molecular Weight	236.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-(methylthio)-4-(trifluoromethyl)benzoic acid	N/A
CAS Number	142994-05-6	<a href="#">[1]</a>
SMILES String	<chem>O=C(O)C1=CC=C(C(F)(F)F)C=C1SC</chem>	<a href="#">[1]</a>

## Synthesis of 2-Methylthio-4-(trifluoromethyl)benzoic Acid

A detailed, validated experimental protocol for the synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid is not readily available in the public domain. However, based on the synthesis of structurally similar compounds, a representative synthetic route can be proposed. The following workflow illustrates a potential logical approach for its preparation.



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Caption: Proposed synthetic workflow for 2-methylthio-4-(trifluoromethyl)benzoic acid.

## Representative Experimental Protocol

The following is a generalized protocol for the synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid via nucleophilic aromatic substitution. This protocol is illustrative and would require optimization for specific laboratory conditions.

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-(trifluoromethyl)benzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Reagent Addition:** Add an equimolar or slight excess of sodium thiomethoxide (NaSMe) to the solution. The addition should be done portion-wise or as a solution in the same solvent to control any potential exotherm.

- **Reaction Conditions:** Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
- **Purification:** Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed biological activity, mechanism of action, or associated signaling pathways for 2-methylthio-4-(trifluoromethyl)benzoic acid. Its structural motifs suggest potential applications as an intermediate in the synthesis of pharmacologically active compounds. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.

Given the absence of specific experimental data on its biological effects, no signaling pathway or experimental workflow diagrams can be provided at this time. Researchers interested in this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.

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## References

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